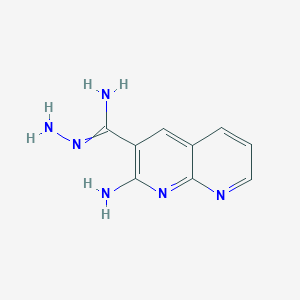![molecular formula C14H7NO2 B14608915 1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile CAS No. 58138-37-7](/img/structure/B14608915.png)
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile typically involves the reaction of indenyl radicals with vinylacetylene under high-temperature conditions. The reaction involves the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of protein kinase CK2, a target for anticancer therapies.
Materials Science: Its unique aromatic structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It can be used as a model compound to study the behavior of PAHs in biological systems and their potential effects on health.
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinase CK2. This interaction inhibits the kinase’s activity, which can disrupt various cellular processes and potentially lead to anticancer effects . The compound’s aromatic structure allows it to interact with the active site of the enzyme, blocking its function and preventing the phosphorylation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-cyclopenta[b]naphthalene: Another PAH with a similar structure but lacking the dioxo and carbonitrile functional groups.
1,3-dioxo-2,3-dihydro-1H-indene: A related compound with a similar core structure but different substituents.
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to inhibit protein kinase CK2 sets it apart from other similar compounds, making it a valuable target for further research in medicinal chemistry and related fields.
Eigenschaften
CAS-Nummer |
58138-37-7 |
|---|---|
Molekularformel |
C14H7NO2 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
1,3-dioxocyclopenta[b]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-7-12-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-6,12H |
InChI-Schlüssel |
CSBUMVGPYTUDID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)

![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)
![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

